

# Preclinical Activity of CPL304110 in Bladder Cancer Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CPL304110 |           |
| Cat. No.:            | B8180474  | Get Quote |

#### For Immediate Release

This technical guide provides an in-depth overview of the preclinical activity of **CPL304110**, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, in various bladder cancer models. The data summarized herein underscore the potential of **CPL304110** as a targeted therapy for bladder cancers harboring FGFR pathway alterations. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

#### Introduction

Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a known driver of oncogenesis in a variety of solid tumors, including bladder cancer.[1][2][3] FGFR aberrations are particularly prevalent in urothelial carcinoma, making the FGFR axis an attractive target for therapeutic intervention. **CPL304110** is a novel, orally bioavailable small molecule inhibitor designed to selectively target FGFR1, 2, and 3.[1][2] Preclinical investigations have demonstrated its significant anti-tumor activity in bladder cancer models with defined FGFR alterations.

# **In Vitro Activity**

The in vitro potency of **CPL304110** was evaluated against bladder cancer cell lines known to harbor FGFR aberrations.



### **Cell Viability Assays**

The anti-proliferative effects of **CPL304110** were assessed in the human bladder cancer cell lines RT-112 and UM-UC-14, both of which have known FGFR pathway alterations. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.

| Cell Line | FGFR Alteration | CPL304110 IC50 (μM) |
|-----------|-----------------|---------------------|
| RT-112    | FGFR3 Fusion    | 0.393               |
| UM-UC-14  | FGFR3 S249C     | 0.084               |

Data sourced from preclinical studies on FGFR-dependent cell lines.

These results demonstrate potent and selective inhibition of cell proliferation in bladder cancer cell lines with FGFR pathway activation.

## **In Vivo Efficacy**

The anti-tumor activity of **CPL304110** was evaluated in vivo using xenograft models established from the RT-112 and UM-UC-14 bladder cancer cell lines.

#### **Xenograft Studies**

Oral administration of **CPL304110** resulted in significant and dose-dependent tumor growth inhibition in both the RT-112 and UM-UC-14 xenograft models.

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
|-----------------|-----------|-----------------|-----------------------------|
| RT-112          | CPL304110 | 40 mg/kg, BID   | Statistically Significant   |
| UM-UC-14        | CPL304110 | 40 mg/kg, BID   | Statistically Significant   |

BID: twice daily. Tumor growth inhibition was determined by comparing the change in tumor volume in treated groups to the vehicle control group.



These findings confirm the potent in vivo anti-tumor efficacy of **CPL304110** in bladder cancer models with FGFR aberrations.

# **Mechanism of Action & Signaling Pathway**

**CPL304110** exerts its anti-tumor effect by selectively inhibiting the kinase activity of FGFR1, 2, and 3. This blockade of FGFR signaling leads to the downstream inhibition of key cellular pathways involved in cell proliferation and survival.

## **FGFR Signaling Pathway Inhibition**



Click to download full resolution via product page

FGFR Signaling Pathway and CPL304110 Inhibition.



As demonstrated in preclinical studies, treatment with **CPL304110** leads to a substantial decrease in the phosphorylation of ERK1/2 (pERK), a key downstream effector in the MAPK signaling cascade, in bladder cancer cells.[2] This confirms the on-target activity of **CPL304110** and its ability to effectively shut down this critical oncogenic pathway.

# Experimental Protocols In Vitro Cell Viability Assay

- Cell Culture: Human bladder cancer cell lines (RT-112, UM-UC-14) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Compound Preparation: CPL304110 was dissolved in DMSO to create a stock solution, which was then serially diluted to the desired concentrations in culture medium.
- Assay Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The
  following day, cells were treated with various concentrations of CPL304110 or vehicle control
  (DMSO).
- Viability Assessment: After 72 hours of incubation, cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: Luminescence was measured using a plate reader, and the data were normalized to the vehicle-treated controls. IC50 values were calculated using non-linear regression analysis.

## In Vivo Xenograft Study





Click to download full resolution via product page

In Vivo Bladder Cancer Xenograft Experimental Workflow.

- Animal Models: Female immunodeficient mice (e.g., BALB/c nude) were used for the studies. All animal procedures were conducted in accordance with institutional guidelines.
- Cell Implantation: A suspension of RT-112 or UM-UC-14 cells was subcutaneously injected into the flank of each mouse.
- Tumor Development: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Once tumors reached the desired size, mice were
  randomized into treatment and control groups. CPL304110 was administered orally twice
  daily (BID) at the specified dose. The control group received a vehicle solution.
- Monitoring and Efficacy Evaluation: Tumor volume and body weight were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: (length × width²) / 2.
- Endpoint and Analysis: The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated by comparing the mean tumor



volume of the treated groups to the vehicle control group.

#### Conclusion

The preclinical data for **CPL304110** demonstrate its potent and selective inhibitory activity against FGFR1, 2, and 3, leading to significant anti-tumor efficacy in bladder cancer models with defined FGFR aberrations. The in vitro and in vivo studies provide a strong rationale for the continued clinical development of **CPL304110** as a targeted therapy for patients with FGFR-driven bladder cancer. A Phase I clinical trial (NCT04149691) has been initiated to evaluate the safety and efficacy of **CPL304110** in patients with advanced solid tumors, including bladder cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Surgical Orthotopic Approach to Study the Invasive Progression of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived Orthotopic Xenograft Models for Human Urothelial Cell Carcinoma and Colorectal Cancer Tumor Growth and Spontaneous Metastasis [jove.com]
- To cite this document: BenchChem. [Preclinical Activity of CPL304110 in Bladder Cancer Models: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180474#cpl304110-activity-in-bladder-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com